molecular formula C19H15ClFN3O2S B2790651 N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899743-93-2

N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2790651
CAS No.: 899743-93-2
M. Wt: 403.86
InChI Key: IZKWQPBIACKREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a novel small molecule with the molecular formula C19H15ClFN3O2S and a molecular weight of 403.86. This compound has shown significant potential in various areas of research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves several steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with benzyl bromide to form N-benzyl-3-chloro-4-fluoroaniline. This intermediate is then reacted with 2-chloro-3-oxopyrazine to yield the final product. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere.

Chemical Reactions Analysis

N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) to form various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, including cancer and bacterial infections.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro and fluorophenyl group but differs in its core structure and functional groups.

    N-Benzyl-4-chloro-2-pyridinecarboxamide: This compound shares the benzyl and chloro groups but has a different heterocyclic core.

Properties

IUPAC Name

N-benzyl-2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c20-15-10-14(6-7-16(15)21)24-9-8-22-18(19(24)26)27-12-17(25)23-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKWQPBIACKREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.